molecular formula C6H12O4 B102540 Methyl 2,2-bis(hydroxymethyl)propionate CAS No. 17872-55-8

Methyl 2,2-bis(hydroxymethyl)propionate

Cat. No.: B102540
CAS No.: 17872-55-8
M. Wt: 148.16 g/mol
InChI Key: RQEPEDPOJQCJJT-UHFFFAOYSA-N
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Mechanism of Action

Biochemical Analysis

Biochemical Properties

Methyl 2,2-bis(hydroxymethyl)propionate can interact with various biomolecules. It has been used in the synthesis of hyperbranched polymers and dendrimers . These interactions can influence the properties of the resulting compounds, making this compound a valuable tool in biochemical research .

Cellular Effects

Its role in the synthesis of hyperbranched polymers suggests that it could potentially influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of action of this compound is largely dependent on its role in the synthesis of other compounds. For instance, it can react with itself to produce esters via esterification . This reaction could potentially influence the activity of enzymes, alter gene expression, or interact with other biomolecules .

Temporal Effects in Laboratory Settings

Its use in the synthesis of hyperbranched polymers suggests that it may have long-term effects on cellular function in in vitro or in vivo studies .

Metabolic Pathways

Given its role in the synthesis of other compounds, it could potentially interact with various enzymes or cofactors .

Transport and Distribution

Its role in the synthesis of other compounds suggests that it could potentially interact with various transporters or binding proteins .

Subcellular Localization

Its role in the synthesis of other compounds suggests that it could potentially be directed to specific compartments or organelles .

Preparation Methods

Methyl 2,2-bis(hydroxymethyl)propionate can be synthesized through several methods:

Chemical Reactions Analysis

Methyl 2,2-bis(hydroxymethyl)propionate undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and acids or bases for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used.

Properties

IUPAC Name

methyl 3-hydroxy-2-(hydroxymethyl)-2-methylpropanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12O4/c1-6(3-7,4-8)5(9)10-2/h7-8H,3-4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RQEPEDPOJQCJJT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CO)(CO)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID7066273
Record name Propanoic acid, 3-hydroxy-2-(hydroxymethyl)-2-methyl-, methyl ester
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Molecular Weight

148.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

17872-55-8
Record name Propanoic acid, 3-hydroxy-2-(hydroxymethyl)-2-methyl-, methyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=17872-55-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl 2,2-bis(hydroxymethyl)propionate
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Record name Propanoic acid, 3-hydroxy-2-(hydroxymethyl)-2-methyl-, methyl ester
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Record name Propanoic acid, 3-hydroxy-2-(hydroxymethyl)-2-methyl-, methyl ester
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Methyl 2,2-bis(hydroxymethyl)propionate
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Record name METHYL 2,2-BIS(HYDROXYMETHYL)PROPIONATE
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Synthesis routes and methods I

Procedure details

To a suspension of 3-hydroxy-2-(hydroxymethyl)-2-methylpropanoic acid (10.06 g, 75 mmol) in MeOH was dropped 2.0 M solution of (trimethylsilyl)diazomethane in diethyl ether and stirred at room temperature overnight. After solvent was concentrated under reduced pressure, the reaction was quenched with saturated NaHCO3 solution and extracted with CH2Cl2. Extracts were dried over MgSO4 and concentrated under reduced pressure to afford methyl 3-hydroxy-2-(hydroxymethyl)-2-methylpropanoate as an oil (3.79 g, 34%). 1H NMR (300 MHz, CDCl3) δ 3.81 (d, 2H), 3.67 (s, 3H), 3.60 (d, 2H), 2.89 (br, 2H), 0.96 (s, 3H).
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10.06 g
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Synthesis routes and methods II

Procedure details

As set out hereinabove, the binder component of the dispersion of the invention is an organic polycarbonate polymer. The resulting polymer of the polymerization of 5-carbomethoxy-5-methyl-1,3-dioxan-2-one may be used as a component of the polymer binder. The polycarbonate polymer of 5-carbomethoxy-5-methyl-1,3-dioxan-2-one may be prepared as disclosed in Weilandt, K. D., Keul, H. and Hocker, H., Macromol. Chem. Phys. 197, 3851-3868 (1996). 5-Carbomethoxy-5-methyl-1,3-dioxan-2-one may be prepared via the reaction of 2,2-bis(hydroxymethyl)propionic acid with methanol to give methyl 2,2-bis(hydroxymethyl)propionate, which was then reacted with triphosgene in the presence of triethylamine to afford the desired product, 5-carbomethoxy-5-methyl-1,3-dioxan-2-one, as a white solid.
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polycarbonate
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5-carbomethoxy-5-methyl-1,3-dioxan-2-one
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5-Carbomethoxy-5-methyl-1,3-dioxan-2-one
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Synthesis routes and methods III

Procedure details

Add H2SO4 (4.5 g) to a suspension of 3-Hydroxy-2-hydroxymethyl-2-methyl-propionic acid (100 g) in MeOH (1 L, HPLC grade solvent) and stir at room temperature. for about 70 hours. Remove the solvent and partition the residue between EtOAc (1 L) and H2O (100 mL). Re-extract the aqueous layer with EtOAc, and dry the combined organic fractions over MgSO4. Filter and concentrate under reduced pressure. Crude mixture can be used without further purification. 1H NMR (CDCl3, 300 MHz): δ ppm 3.9 (d, 2H, J=11.1 Hz), 3.76 (s, 3H), 3.71 (d, 2H, J=11.1 Hz), 2.8 (bs, 2H), 1.1 (s, 3H)
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4.5 g
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100 g
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1 L
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the significance of studying Methyl 2,2-bis(hydroxymethyl)propionate in the context of polymers?

A1: this compound serves as a crucial model compound in the study of hyperbranched polyesters polyols []. These polymers are of significant interest due to their unique properties like low viscosity and high functionality. By analyzing the spectral characteristics and reactivity of this compound, researchers can extrapolate these findings to predict the behavior and properties of the more complex hyperbranched polymers. This approach is valuable for tailoring the synthesis and modification of these polymers for specific applications.

Q2: What spectroscopic data are important for characterizing this compound and its derivatives?

A2: The research paper emphasizes the use of Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy for characterizing this compound and its derivatives []. These techniques provide insights into the molecule's structure, including:

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